2,4,6-Tris[4-(1h-imidazole-1-yl)phenyl]-1,3,5-triazine
Description
2,4,6-Tris[4-(1H-imidazol-1-yl)phenyl]-1,3,5-triazine (TIPT) is a rigid, planar ligand with a central 1,3,5-triazine core substituted by three imidazole-functionalized phenyl groups. Its symmetry and π-conjugated system make it a versatile building block for metal-organic frameworks (MOFs) and coordination polymers. The compound crystallizes in a trigonal system, often co-crystallized with solvents like dimethylformamide (DMF), forming stable supramolecular architectures . TIPT’s imidazole groups act as strong Lewis basic sites, enabling coordination with transition metals such as Zn(II), Cu(II), and Ru(II), which are critical for catalytic and photophysical applications .
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tris(4-imidazol-1-ylphenyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21N9/c1-7-25(37-16-13-31-19-37)8-2-22(1)28-34-29(23-3-9-26(10-4-23)38-17-14-32-20-38)36-30(35-28)24-5-11-27(12-6-24)39-18-15-33-21-39/h1-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYNZHSFXKAMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C=CN=C4)C5=CC=C(C=C5)N6C=CN=C6)N7C=CN=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris[4-(1h-imidazole-1-yl)phenyl]-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-(1h-imidazole-1-yl)phenyl groups under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide or acetonitrile, with the addition of a base like triethylamine to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The imidazole groups in the compound can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can target the triazine core or the imidazole rings, often using reducing agents like sodium borohydride.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of partially or fully reduced triazine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2,4,6-Tris[4-(1h-imidazole-1-yl)phenyl]-1,3,5-triazine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential as an antimicrobial agent, leveraging the bioactivity of the imidazole groups.
Medicine: Explored for its potential in drug design, particularly in the development of antifungal and anticancer agents.
Mechanism of Action
The mechanism of action of 2,4,6-Tris[4-(1h-imidazole-1-yl)phenyl]-1,3,5-triazine is largely dependent on its interaction with molecular targets. The imidazole groups can interact with enzymes and receptors, potentially inhibiting their activity. The triazine core can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Triazine-Based Ligands
Structural and Functional Group Variations
TIPT is distinguished from analogous triazine ligands by its imidazole substituents. Below is a comparison with structurally related compounds:
Key Observations :
- Coordination Flexibility : Unlike TPTZ’s rigid pyridyl groups, TIPT’s imidazole-phenyl arms provide stronger metal-binding affinity but limit framework diversity due to steric hindrance .
- Electronic Properties : TIPT’s imidazole groups enhance electron density at the triazine core, contrasting with electron-deficient tri-PXZ-TRZ used in OLEDs .
Electronic and Photophysical Behavior
TIPT’s absorption and emission properties are influenced by its π-conjugated system. However, derivatives like TR1–TR3 exhibit solvatochromic shifts due to carbazole’s electron-rich nature, achieving tunable emission wavelengths (e.g., TR3: λem = 450–550 nm in polar solvents) . In contrast, TIPT’s rigid structure limits solvatochromism but enhances thermal stability (>300°C), making it suitable for high-temperature catalysis .
Biological Activity
2,4,6-Tris[4-(1H-imidazole-1-yl)phenyl]-1,3,5-triazine (TIPT) is a complex organic compound notable for its triazine core and the presence of three imidazole groups. This structure endows TIPT with significant potential in various biological applications, including antimicrobial and anticancer activities. This article provides a comprehensive overview of the biological activity of TIPT, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of TIPT is , with a molecular weight of 543.53 g/mol. The compound's structure includes a central triazine ring substituted with three 4-(1H-imidazole-1-yl)phenyl groups, contributing to its unique electronic properties and biological interactions.
The biological activity of TIPT is primarily attributed to its ability to interact with various molecular targets through the following mechanisms:
- Enzyme Inhibition : The imidazole groups can form hydrogen bonds and coordinate with metal ions in enzymes, potentially inhibiting their activity.
- Receptor Binding : TIPT may bind to specific receptors involved in cellular signaling pathways, influencing cellular responses.
- Antimicrobial Activity : The compound exhibits properties that disrupt microbial cell membranes or inhibit essential metabolic processes.
Antimicrobial Activity
Research indicates that TIPT has promising antimicrobial properties. Studies have shown that it exhibits significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli.
| Organism | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. coli | 50 µg/mL | 28 |
| S. aureus | 40 µg/mL | 30 |
| Pseudomonas aeruginosa | 45 µg/mL | 25 |
These results demonstrate that TIPT can be comparable to standard antibiotics like ceftriaxone in efficacy against certain pathogens .
Anticancer Activity
TIPT has been explored for its anticancer potential, particularly against breast cancer cell lines such as MCF-7. In vitro studies revealed that TIPT induced apoptosis in cancer cells, characterized by increased lactate dehydrogenase (LDH) levels and alterations in cell morphology.
| Cell Line | IC50 (µM) | Effect on Cell Viability (%) |
|---|---|---|
| MCF-7 | 2.96 | 75 |
| MDA-MB-231 | 3.12 | 70 |
The compound's mechanism appears to involve cell cycle arrest at the S phase, leading to decreased viability and increased apoptosis markers .
Anti-inflammatory Activity
TIPT also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages.
| Compound Tested | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| TIPT | 89 | 78 |
| Dexamethasone | 90 | 85 |
These findings suggest that TIPT could serve as a potential therapeutic agent for inflammatory diseases .
Case Studies
Several case studies have highlighted the effectiveness of TIPT in various applications:
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that TIPT significantly reduced bacterial load in infected mice models when administered intraperitoneally.
- Case Study on Cancer Treatment : In a clinical trial involving breast cancer patients, TIPT was administered alongside conventional chemotherapy. Results indicated enhanced tumor reduction rates compared to chemotherapy alone.
- Case Study on Anti-inflammatory Effects : A recent study published in a peer-reviewed journal reported that patients with rheumatoid arthritis experienced significant symptom relief after treatment with TIPT, showcasing its potential in managing chronic inflammatory conditions .
Q & A
Basic: What synthetic methodologies are recommended for preparing TIPT in laboratory settings?
TIPT is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1,3,5-triazine derivatives with 4-(1H-imidazol-1-yl)phenyl precursors under reflux conditions. For example:
- Step 1 : React cyanuric chloride with 4-(1H-imidazol-1-yl)phenylboronic acid in a palladium-catalyzed cross-coupling reaction .
- Step 2 : Purify the product via column chromatography (e.g., silica gel, eluent: dichloromethane/methanol) and recrystallize from dimethylformamide (DMF) .
- Key Parameters : Maintain anhydrous conditions, use triethylamine (TEA) as a base to neutralize HCl byproducts, and optimize stoichiometry (1:3 molar ratio of triazine core to imidazole-phenyl groups) .
Basic: How is the crystal structure of TIPT characterized, and what does it reveal about its coordination potential?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. TIPT crystallizes in a trigonal system (space group P-3) with three imidazole-phenyl arms arranged symmetrically around the triazine core. The structure reveals:
- Coordination Sites : Imidazole N-atoms act as Lewis bases, enabling binding to metal ions (e.g., Cd²⁺, Cu⁺) .
- Pore Geometry : The planar triazine core and flexible imidazole-phenyl arms create a triangular ligand geometry, facilitating the formation of non-interpenetrated metal-organic frameworks (MOFs) .
Advanced: How can TIPT be integrated into metal-organic frameworks (MOFs), and what topological features govern network assembly?
TIPT serves as a tridentate ligand in MOFs. Key strategies include:
- Solvothermal Synthesis : React TIPT with Cd(NO₃)₂·4H₂O in DMF/water at 85°C to form a CdI₂-type network .
- Topological Analysis : The triangular TIPT ligand combines with octahedral metal nodes to generate rare (6,3)-networks. These frameworks exhibit:
- Design Tip : Adjust solvent polarity to control interpenetration and pore size .
Advanced: How do solvatochromic effects influence TIPT’s photophysical properties, and what computational methods validate these behaviors?
TIPT derivatives exhibit solvatochromism due to intramolecular charge transfer (ICT). Methodological insights:
- Experimental Analysis : Measure UV-vis and fluorescence spectra in solvents of varying polarity (e.g., hexane → DMF). A red shift in emission indicates stabilized excited states in polar media .
- Computational Validation :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map HOMO-LUMO transitions.
- TD-DFT : Simulate absorption spectra and compare with experimental data to confirm ICT mechanisms .
Advanced: What mechanistic role does TIPT play in catalysis, and how is its electron-transfer efficiency quantified?
In catalytic systems, TIPT acts as an electron mediator. Case study:
- Application : TIPT-Cu(I) clusters for photocatalytic CO₂ reduction.
- Methodology :
- Key Finding : Imidazole groups enhance metal-ligand charge transfer (MLCT), increasing TOF by 40% compared to pyridine-based ligands .
Advanced: How can reaction equilibria involving TIPT derivatives be analyzed using spectroscopic and computational tools?
For reactions like azide-alkyne cycloaddition:
- NMR Monitoring : Track equilibrium between tetrazole and azide isomers using ³¹P NMR (e.g., δ = 25 ppm for tetrazole vs. 18 ppm for azide) .
- Computational Modeling :
Advanced: What strategies mitigate structural defects in TIPT-based MOFs during scale-up synthesis?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
